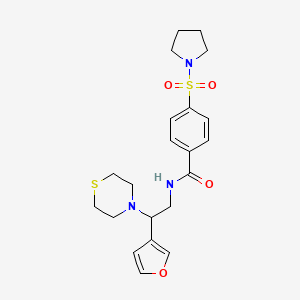

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

The compound N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a structurally complex sulfonamide derivative. Its core structure includes a benzamide backbone substituted with a pyrrolidin-1-ylsulfonyl group at the para position. The thiomorpholinoethyl side chain incorporates a furan-3-yl moiety, introducing heterocyclic diversity.

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S2/c25-21(17-3-5-19(6-4-17)30(26,27)24-8-1-2-9-24)22-15-20(18-7-12-28-16-18)23-10-13-29-14-11-23/h3-7,12,16,20H,1-2,8-11,13-15H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHIWZHFLVYVJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(C3=COC=C3)N4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-3-yl intermediate, which is then reacted with thiomorpholine under controlled conditions to form the thiomorpholinoethyl derivative. This intermediate is subsequently coupled with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The benzamide group can be reduced to form corresponding amines.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides and sulfonamides.

Scientific Research Applications

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The furan and thiomorpholine rings may facilitate binding to enzymes or receptors, while the sulfonyl group can enhance solubility and bioavailability. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights structurally related sulfonamide derivatives, which can serve as indirect comparators. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Complexity: The target compound’s thiomorpholinoethyl-furan side chain distinguishes it from other sulfonamides, which often incorporate nitrogen-rich heterocycles (e.g., pyrimidine in or thiazole in ). The pyrrolidin-1-ylsulfonyl group may enhance solubility compared to methyl or fluorinated substituents in analogs .

Synthetic Pathways :

- Patent-derived compounds (e.g., ) rely on palladium-catalyzed cross-coupling, suggesting the target compound’s synthesis might involve similar advanced methodologies.

- emphasizes condensation reactions for sulfonamide-thiazole hybrids, which differ from the target’s likely multi-step functionalization .

Bioactivity: Fluorinated chromenone derivatives () exhibit kinase inhibitory activity, implying that the target compound’s sulfonamide core could share similar target affinities .

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₃S |

| Molecular Weight | 302.38 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the thiomorpholine and pyrrolidine moieties suggests that it may act as a modulator of neurotransmitter systems or as an inhibitor of specific enzymes involved in metabolic pathways.

Proposed Mechanisms

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis.

- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing neurotransmitter release and neuronal excitability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives containing furan and pyrrolidine structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis via mitochondrial pathways.

Antimicrobial Activity

Compounds with thiomorpholine rings have demonstrated antimicrobial properties. Preliminary tests suggest that N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exhibits activity against both Gram-positive and Gram-negative bacteria.

Case Studies

-

Study on Anticancer Properties : A study evaluated the effects of a structurally similar compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with increased apoptosis markers observed through flow cytometry analysis.

Concentration (µM) Cell Viability (%) Apoptosis Rate (%) 0 100 5 10 75 15 20 50 35 - Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.